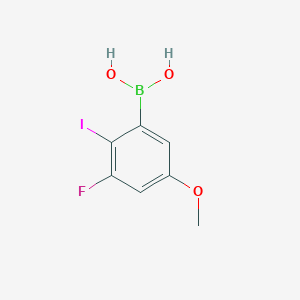
meso-Tetra (4-aminophenyl) Porphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
meso-Tetra (4-aminophenyl) Porphine: is a synthetic porphyrin compound with the molecular formula C₄₄H₃₄N₈. It is a derivative of porphine, where four aminophenyl groups are attached to the meso positions of the porphyrin ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra (4-aminophenyl) Porphine typically involves the condensation of pyrrole with 4-aminobenzaldehyde under acidic conditions. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole and 4-aminobenzaldehyde in the presence of an acid catalyst, such as trifluoroacetic acid, followed by oxidation with an oxidizing agent like chloranil .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: meso-Tetra (4-aminophenyl) Porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted porphyrins, which can have different functional groups attached to the aminophenyl rings .
Aplicaciones Científicas De Investigación
meso-Tetra (4-aminophenyl) Porphine has a wide range of scientific research applications:
Biology: The compound is studied for its potential use in photodynamic therapy (PDT) for cancer treatment.
Industry: It is used in the development of sensors and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of meso-Tetra (4-aminophenyl) Porphine involves its ability to interact with biological molecules and generate reactive oxygen species upon light activation. In photodynamic therapy, the compound accumulates in cancer cells and, upon exposure to light, produces singlet oxygen and other reactive species that induce cell death. The molecular targets include cellular membranes, proteins, and nucleic acids .
Comparación Con Compuestos Similares
meso-Tetra (4-sulfonatophenyl) Porphine: This compound has sulfonate groups instead of amino groups, making it more water-soluble and suitable for different applications.
meso-Tetra (4-carboxyphenyl) Porphine: This derivative has carboxyl groups, which can enhance its ability to form stable complexes with metal ions.
meso-Tetra (4-pyridyl) Porphine: This compound contains pyridyl groups, which can participate in coordination chemistry and form various supramolecular structures.
Uniqueness: meso-Tetra (4-aminophenyl) Porphine is unique due to its amino groups, which provide sites for further functionalization and derivatization. This makes it highly versatile for various applications, including the construction of complex molecular architectures and the development of new materials .
Propiedades
Fórmula molecular |
C44H52N8 |
|---|---|
Peso molecular |
692.9 g/mol |
Nombre IUPAC |
4-[10,15,20-tris(4-aminophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C44H52N8/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-17,19,22,24,33-44,49-52H,18,20-21,23,45-48H2 |
Clave InChI |
PEMVPHLRRFFBSK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C3C=CC(N3)C(C4CCC(N4)C(C5C=CC(N5)C(C1N2)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



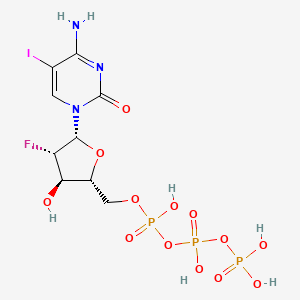
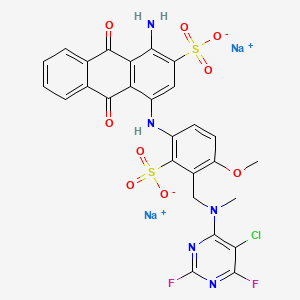


![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)
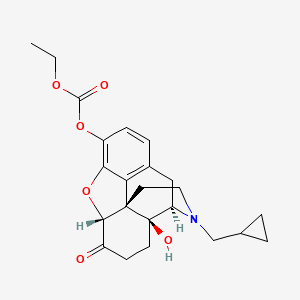
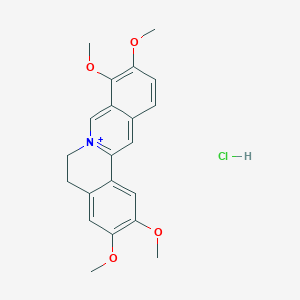
![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
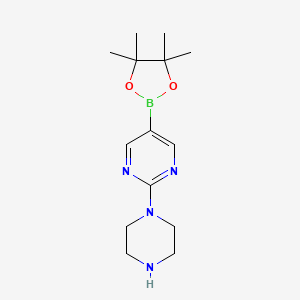
![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13410028.png)
![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)
![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)
